Cas no 801983-03-9 (Azetidine,3-(3,4-dichlorophenyl)-1-methyl-)

Azetidine,3-(3,4-dichlorophenyl)-1-methyl- structure
801983-03-9 structure
Product Name:Azetidine,3-(3,4-dichlorophenyl)-1-methyl-
CAS No:801983-03-9
MF:C10H11Cl2N
MW:216.107040643692
CID:713058
PubChem ID:45097488
Update Time:2025-04-19

Azetidine,3-(3,4-dichlorophenyl)-1-methyl- Chemical and Physical Properties

Names and Identifiers

    • Azetidine,3-(3,4-dichlorophenyl)-1-methyl-
    • 3-(3,4-dichlorophenyl)-1-methylazetidine
    • Azetidine, 3-(3,4-dichlorophenyl)-1-methyl- (8CI)
    • 801983-03-9
    • DTXSID90667601
    • Inchi: 1S/C10H11Cl2N/c1-13-5-8(6-13)7-2-3-9(11)10(12)4-7/h2-4,8H,5-6H2,1H3
    • InChI Key: WOWGVPUKFAFONV-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1CN(C)C1)Cl

Computed Properties

  • Exact Mass: 215.0268547g/mol
  • Monoisotopic Mass: 215.0268547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3
  • Topological Polar Surface Area: 3.2Ų
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